molecular formula C16H13N3O3 B11699501 4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide CAS No. 7462-08-0

4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide

Cat. No.: B11699501
CAS No.: 7462-08-0
M. Wt: 295.29 g/mol
InChI Key: QTVKDQALDDBVFH-FZHIPVGDSA-N
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Description

4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is an organic compound characterized by its unique structure, which includes a benzene ring, a phenyl ring, and a propenylidene hydrazide fragment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and cinnamaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
  • 4-nitro-N’-[(E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
  • 4-nitro-N’-[(E)-2-phenylprop-2-en-1-ylidene]benzohydrazide

Uniqueness

4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

7462-08-0

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C16H13N3O3/c20-16(14-8-10-15(11-9-14)19(21)22)18-17-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,18,20)/b7-4+,17-12+

InChI Key

QTVKDQALDDBVFH-FZHIPVGDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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